molecular formula C14H13N3OS B2943001 N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 1355698-14-4

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

Cat. No. B2943001
CAS RN: 1355698-14-4
M. Wt: 271.34
InChI Key: RODSKXVLXHIUNG-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide, also known as CTAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cell growth and survival. N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to inhibit the activity of certain kinases, including Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to inhibit the activity of certain transcription factors, including NF-κB, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the immune system and to improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has several advantages for lab experiments, including its high potency and specificity. However, it also has some limitations, including its relatively short half-life and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide. One area of interest is the development of N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide's potential as a therapeutic agent for other diseases, including diabetes and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide and to identify potential biomarkers for its activity.

Synthesis Methods

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-methyl-1,3-thiazol-4-ylamine with 4-bromoacetophenone to form 2-(4-bromoacetophenyl)-1,3-thiazol-4-ylamine. This intermediate is then reacted with cyanomethyl acetate to yield N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide.

Scientific Research Applications

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been the subject of scientific research due to its potential applications in various fields. In particular, it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide has been shown to have anti-tumor activity and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-17-13(9-19-10)12-4-2-11(3-5-12)8-14(18)16-7-6-15/h2-5,9H,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODSKXVLXHIUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide

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